![molecular formula C9H7Li B14650822 Lithium, [(4-methylphenyl)ethynyl]- CAS No. 52999-17-4](/img/structure/B14650822.png)
Lithium, [(4-methylphenyl)ethynyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium, [(4-methylphenyl)ethynyl]- is an organolithium compound that features a lithium atom bonded to a [(4-methylphenyl)ethynyl] group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium, [(4-methylphenyl)ethynyl]- typically involves the reaction of a halogenated precursor with a lithium reagent. One common method is the halogen-lithium exchange reaction, where a halogenated [(4-methylphenyl)ethynyl] compound reacts with an organolithium reagent, such as n-butyllithium, under an inert atmosphere. The reaction is usually carried out in a dry, aprotic solvent like tetrahydrofuran at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of Lithium, [(4-methylphenyl)ethynyl]- follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Lithium, [(4-methylphenyl)ethynyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into alkanes or alkenes.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions, often under anhydrous conditions to prevent hydrolysis.
Major Products Formed
Oxidation: Ketones or alcohols.
Reduction: Alkanes or alkenes.
Substitution: Various substituted [(4-methylphenyl)ethynyl] derivatives.
科学研究应用
Lithium, [(4-methylphenyl)ethynyl]- has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Materials Science: The compound is explored for its potential in the development of new materials, including polymers and nanomaterials.
Medicinal Chemistry: Research is ongoing to investigate its potential as a building block for pharmaceuticals and bioactive compounds.
Catalysis: It is used as a catalyst or catalyst precursor in various chemical reactions, enhancing reaction rates and selectivity.
作用机制
The mechanism of action of Lithium, [(4-methylphenyl)ethynyl]- involves its ability to act as a nucleophile due to the presence of the lithium atom. The compound can readily donate electrons to electrophiles, facilitating the formation of new bonds. The [(4-methylphenyl)ethynyl] group provides additional stability and reactivity, allowing for diverse chemical transformations. The molecular targets and pathways involved depend on the specific reaction and conditions used.
相似化合物的比较
Similar Compounds
Lithium, [(phenyl)ethynyl]-: Similar structure but lacks the methyl group, resulting in different reactivity and properties.
Lithium, [(4-methoxyphenyl)ethynyl]-: Contains a methoxy group instead of a methyl group, affecting its electronic properties and reactivity.
Lithium, [(4-chlorophenyl)ethynyl]-: The presence of a chlorine atom introduces different steric and electronic effects.
Uniqueness
Lithium, [(4-methylphenyl)ethynyl]- is unique due to the presence of the methyl group, which influences its reactivity and stability. This compound offers distinct advantages in specific synthetic applications, making it a valuable reagent in organic chemistry.
属性
CAS 编号 |
52999-17-4 |
|---|---|
分子式 |
C9H7Li |
分子量 |
122.1 g/mol |
IUPAC 名称 |
lithium;1-ethynyl-4-methylbenzene |
InChI |
InChI=1S/C9H7.Li/c1-3-9-6-4-8(2)5-7-9;/h4-7H,2H3;/q-1;+1 |
InChI 键 |
KRAJEXZBSGAQQG-UHFFFAOYSA-N |
规范 SMILES |
[Li+].CC1=CC=C(C=C1)C#[C-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


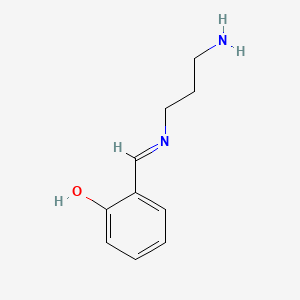
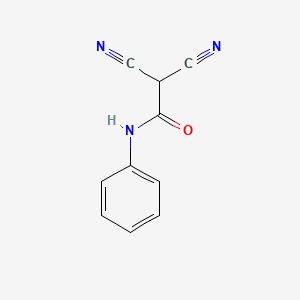
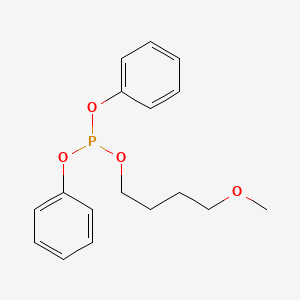
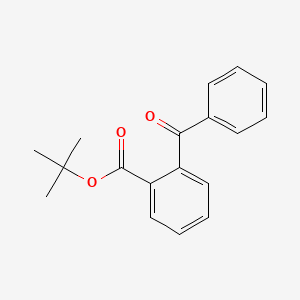
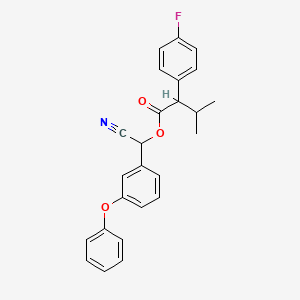
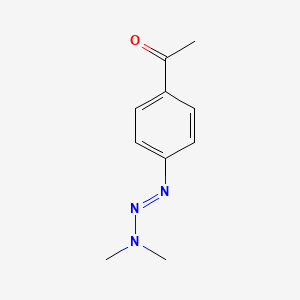
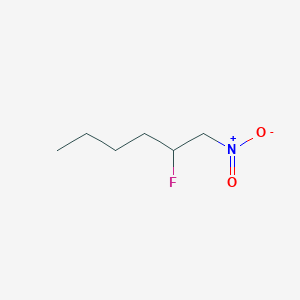
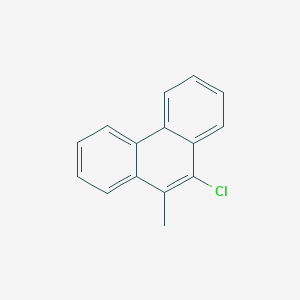
![1-[(Isocyanomethyl)sulfanyl]-4-methylbenzene](/img/structure/B14650795.png)


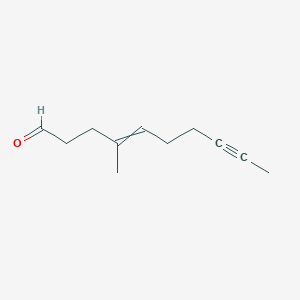

![2-[2-(2-Hydroxyphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14650817.png)
